2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, an epigenetic mechanism that plays a key role in the regulation of gene expression .
Mode of Action
This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the histone methylation pathway . This disruption can lead to downstream effects such as altered cell growth and differentiation, particularly in cancer cells where EZH2 is often overexpressed .
Pharmacokinetics
The compound’s effectiveness against certain cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of this compound is significant antitumor activity against certain cell lines . This is likely due to the compound’s inhibition of EZH2, leading to changes in gene expression that inhibit the growth of these cells .
Biochemical Analysis
Biochemical Properties
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4-ones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
Cellular Effects
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4-ones class have significant antimycobacterial activity, suggesting that they may influence cell function
Molecular Mechanism
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4-ones class have significant antimycobacterial activity , suggesting that they may exert their effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.
Attachment of the Phenethyl Group: This step often involves alkylation reactions, where the phenethyl group is introduced using phenethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Aminobenzyl Derivatives: From the reduction of the nitro group.
Sulfoxides and Sulfones: From the oxidation of the thioether linkage.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Benzylthio Derivatives: Compounds with similar benzylthio linkages but different aromatic or heterocyclic cores.
Uniqueness
The uniqueness of 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20-19-18(10-12-28-19)22-21(23(20)11-9-15-5-2-1-3-6-15)29-14-16-7-4-8-17(13-16)24(26)27/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJIPWVATYZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.